3-Methyl-2-oxopyrrolidine-3-carbohydrazide is a compound of significant interest in organic chemistry and pharmacology. It belongs to the category of pyrrolidine derivatives, which are known for their diverse biological activities. This compound features a pyrrolidine ring with a carbonyl group and a hydrazide functional group, making it a versatile building block for various chemical reactions and potential therapeutic applications.
The compound can be synthesized through several methods, often involving the reaction of hydrazine derivatives with pyrrolidine carboxylic acids or their esters. Research has shown that derivatives of 3-methyl-2-oxopyrrolidine-3-carbohydrazide exhibit antimicrobial properties, highlighting its potential in medicinal chemistry .
3-Methyl-2-oxopyrrolidine-3-carbohydrazide can be classified as:
The synthesis of 3-Methyl-2-oxopyrrolidine-3-carbohydrazide typically involves the following steps:
For instance, one synthesis method involves refluxing 1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid with methanol and hydrazine hydrate in the presence of a catalytic amount of sulfuric acid. The reaction yields 1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidine-carbohydrazide, which can be further purified through recrystallization .
The molecular structure of 3-Methyl-2-oxopyrrolidine-3-carbohydrazide consists of:
The molecular formula is , and its molecular weight is approximately 172.20 g/mol. The compound exhibits characteristic peaks in spectroscopic analysis:
3-Methyl-2-oxopyrrolidine-3-carbohydrazide can undergo various chemical reactions, including:
For example, condensation of 3-Methyl-2-oxopyrrolidine-3-carbohydrazide with aromatic aldehydes leads to the formation of N'-substituted hydrazones, which are valuable intermediates in organic synthesis .
The mechanism by which 3-Methyl-2-oxopyrrolidine-3-carbohydrazide exerts its biological effects is not fully elucidated but may involve:
Studies have indicated that derivatives of this compound possess activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action .
Key physical properties include:
The chemical properties highlight its stability under normal conditions but sensitivity to strong acids or bases, which can lead to hydrolysis or degradation.
Relevant data includes:
Due to its unique structure and biological activity, 3-Methyl-2-oxopyrrolidine-3-carbohydrazide has several applications:
2-Oxopyrrolidine (γ-lactam) derivatives constitute a structurally and pharmacologically significant subclass of pyrrolidine-based compounds. The incorporation of a carbonyl group at the C2 position introduces a potent hydrogen-bond acceptor, enhances molecular polarity, and reduces the basicity of the ring nitrogen compared to unsubstituted pyrrolidine. These modifications profoundly influence the pharmacokinetic behavior and target engagement capabilities of the resulting molecules. The carbonyl functionality enables key interactions with enzymatic active sites, particularly those containing serine, threonine, or water molecules involved in hydrolysis or substrate recognition. The methyl substituent at the C3 position in 3-methyl-2-oxopyrrolidine derivatives provides steric modulation and lipophilic balance, influencing both binding affinity and metabolic stability. This strategic substitution creates a chiral center, potentially enabling enantioselective interactions with biological targets [5] [10].
Table 1: Comparative Physicochemical Properties of Pyrrolidine Derivatives
Compound | Dipole Moment (D) | LogP | Polar Surface Area (Ų) | SASA (Ų) | Key Structural Features |
---|---|---|---|---|---|
Pyrrolidine | 1.411 | 0.459 | 16.464 | 258.835 | Saturated, basic nitrogen |
Pyrrole | 2.930 | 0.750 | 13.964 | 236.257 | Aromatic, planar structure |
2-Oxopyrrolidine | ~3.5* | ~0.2* | ~40* | ~270* | Lactam, non-planar ring |
3-Methyl-2-oxopyrrolidine | ~3.7* | ~0.5* | ~45* | ~290* | Lactam, C3 methyl group |
*Estimated values based on structural analogues and computational predictions [5] [10]
The conformational flexibility of the 2-oxopyrrolidine ring, while reduced compared to pyrrolidine due to the carbonyl group, remains a crucial attribute. This flexibility allows the molecule to adopt multiple low-energy conformers, enabling adaptation to diverse binding pockets. The 3-methyl substituent further modulates this flexibility by introducing steric constraints. The carbonyl oxygen and the hydrazide group (when present) create an extended hydrogen-bonding pharmacophore, facilitating interactions with residues in enzyme active sites or receptor binding pockets. This structural motif is exploited in numerous bioactive compounds targeting neurological disorders, infectious diseases, and metabolic conditions. The carboxylic acid precursor, 3-methyl-2-oxopyrrolidine-3-carboxylic acid (CAS: 1514072-02-6, C6H9NO3, MW 143.14), exemplifies these properties with its predicted pKa of 4.38, indicating significant acidity and potential for ionic interactions under physiological conditions [10].
The carbohydrazide group (-CONHNH2) represents a highly versatile and pharmacologically relevant functional group, particularly when conjugated to heterocyclic scaffolds like the 2-oxopyrrolidine ring. This moiety introduces multiple hydrogen bonding sites (both donor and acceptor capabilities), moderate nucleophilicity, and metal-chelating potential, significantly expanding the interaction profile of the parent heterocycle. Hydrazides can function as carboxylic acid bioisosteres or amide bond mimetics, offering advantages in terms of metabolic stability, solubility, and target affinity compared to their carboxylic acid precursors [6]. The nucleophilic nature of the terminal nitrogen in carbohydrazides enables their participation in condensation reactions, forming various heterocyclic systems like 1,3,4-oxadiazoles or triazoles, which are valuable in medicinal chemistry. This reactivity underpins their utility as synthetic intermediates for constructing complex pharmacophores [1] [8].
In the specific context of 3-methyl-2-oxopyrrolidine-3-carbohydrazide, the carbohydrazide group is appended directly to the C3 carbon of the lactam ring. This creates a dipolar pharmacophore where the electron-withdrawing lactam carbonyl and the hydrazide carbonyl influence each other's electronic properties. The resulting molecule possesses enhanced hydrogen-bonding capacity compared to the corresponding ester or carboxylic acid. The conformation of the carbohydrazide group relative to the lactam ring is crucial for its bioactivity. Rotation around the C3-carboxamide bond allows for different spatial orientations, potentially enabling optimal interactions with diverse biological targets. The hydrazide moiety can adopt planar or slightly twisted conformations, facilitating interactions with enzymatic catalytic residues involved in hydrolytic processes or signal transduction. Furthermore, carbohydrazides demonstrate diverse biological activities, including enzyme inhibition (particularly targeting hydrolytic enzymes like carbonic anhydrases or proteases), antimicrobial effects, and antioxidant properties, as evidenced by structurally related compounds bearing this functional group [1] [6] [7].
Table 2: Bioactivity Applications of Hydrazide Moieties in Medicinal Chemistry
Application Area | Role of Hydrazide | Example Context from Literature |
---|---|---|
Enzyme Inhibition | Hydrogen bonding to catalytic site; metal chelation | Carbonic anhydrase inhibitors [7], Acid ceramidase inhibitors [2] |
Antimicrobial Agents | Disruption of cell wall/membrane synthesis; metal chelation | 1,2,4-Oxadiazole pyrrolidine derivatives targeting DNA gyrase [7] |
Antioxidant Activity | Radical scavenging potential | Pyrrolidine-substituted 3-amido-9-ethylcarbazole derivatives [7] |
Metabolic Stability | Acting as carboxylic acid bioisostere; resisting glucuronidation | Design of analogs with improved oral bioavailability [6] |
Synthetic Intermediate | Nucleophile for cyclization or condensation reactions | Precursor to 1,3,4-oxadiazoles and other heterocycles [1] [8] |
The emergence of 3-methyl-2-oxopyrrolidine-3-carbohydrazide as a compound of interest in medicinal chemistry stems from the convergence of research on two fronts: the exploration of substituted 2-oxopyrrolidines (pyrrolidinones) as bioactive scaffolds and the investigation of hydrazide derivatives for their diverse pharmacological potential. While detailed early synthetic literature specifically on this exact molecule is limited within the provided sources, its structural lineage can be clearly traced. The proline scaffold has long been recognized as a fundamental building block in drug discovery due to its natural occurrence and favorable physicochemical properties. This naturally evolved towards exploring C3-substituted pyrrolidinones as non-natural amino acid analogs and functional heterocycles [5]. The identification of the 3-methyl-2-oxopyrrolidine-3-carboxylic acid (CAS: 1514072-02-6) as a synthetic intermediate represented a key step, providing a direct precursor for the synthesis of hydrazide derivatives like 3-methyl-2-oxopyrrolidine-3-carbohydrazide [10].
The strategic incorporation of the hydrazide functionality onto the C3 position of the 3-methyl-2-oxopyrrolidine scaffold reflects medicinal chemistry efforts to optimize lead compounds. This approach leverages the known bioenhancing properties of hydrazides—such as improved solubility, hydrogen bonding capacity, and potential for targeted interactions—onto a conformationally constrained, chiral lactam framework. The synthesis of closely related compounds, such as 1-Tert-butyl-5-oxopyrrolidine-3-carbohydrazide (CAS: 1437312-18-9, C9H17N3O2, MW 199.25), demonstrates the exploration of N1-substituted analogs to modulate steric bulk, lipophilicity, and potentially metabolic stability [8]. These modifications aim to fine-tune drug-like properties and target specificity.
Contemporary research, particularly evident in the period 2015-2023, highlights the integration of pyrrolidine-carbohydrazide hybrids into multi-pharmacophore molecules targeting specific diseases. While not exclusively focused on 3-methyl-2-oxopyrrolidine-3-carbohydrazide itself, this research validates the broader strategy. Examples include the design of pyrrolidine-based benzenesulfonamide-carbohydrazide hybrids as potent acetylcholinesterase (AChE) and carbonic anhydrase (CA) inhibitors (e.g., compounds 18 and 19a/b with Ki values in the nanomolar range for hCA I/II and AChE) [7], and the development of pyrrolidine sulfonamide derivatives incorporating carbohydrazide-related moieties (like 1,2,4-oxadiazoles) as dipeptidyl peptidase IV (DPP-IV) inhibitors for diabetes management (e.g., compound 23d, IC50 = 11.32 ± 1.59 μM) [7]. These advances underscore the ongoing relevance of combining the 2-oxopyrrolidine core with nitrogen-rich functionalities like hydrazides in the pursuit of novel therapeutic agents targeting enzymes involved in various pathologies. The specific 3-methyl-2-oxopyrrolidine-3-carbohydrazide scaffold thus occupies a niche within this broader chemical space, offering a defined stereogenic center and a distinct steric/electronic profile for further exploration.
Table 3: Historical Progression of Key Compounds Related to 3-Methyl-2-oxopyrrolidine-3-carbohydrazide Development
Time Period | Key Developments | Significance |
---|---|---|
Pre-2010s | Proline and simple pyrrolidinones established as bioactive scaffolds and chiral synthons. Hydrazides recognized for bioactivity and as synthetic intermediates. | Foundation laid for understanding pyrrolidine pharmacology and hydrazide utility. |
~2010-2015 | Systematic exploration of C3-substituted 2-oxopyrrolidine derivatives. Synthesis of key precursors like 3-methyl-2-oxopyrrolidine-3-carboxylic acid (CAS 1514072-02-6). | Enabled targeted derivatization at the C3 position, including hydrazide formation. |
2015-2020 | Emergence of N1-protected pyrrolidinone carbohydrazides (e.g., 1-Tert-butyl-5-oxopyrrolidine-3-carbohydrazide, CAS 1437312-18-9). Integration of pyrrolidine-hydrazide motifs into multi-target ligands (e.g., cholinesterase/CA inhibitors). | Demonstrated the feasibility and potential of pyrrolidinone carbohydrazides as synthetic intermediates and bioactive cores. |
2020-Present | Focus on complex pyrrolidine-carbohydrazide hybrids for specific enzyme inhibition (e.g., DPP-IV, DNA gyrase/topo IV, AChE, CA). FDA approval of advanced pyrrolidine-containing drugs (e.g., Daridorexant, Futibatinib - 2022). | Validation of pyrrolidine-based scaffolds in clinical use. Refined design of carbohydrazide-containing hybrids for potency and selectivity. |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: